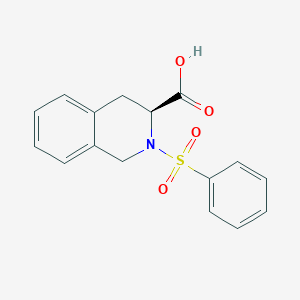

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17696248

Molecular Formula: C16H15NO4S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO4S |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | (3S)-2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1 |

| Standard InChI Key | YBNFARCMGBPBOI-HNNXBMFYSA-N |

| Isomeric SMILES | C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O |

Introduction

Molecular Architecture and Physicochemical Properties

The molecular structure of (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid combines a tetrahydroisoquinoline scaffold with a benzenesulfonyl substituent and a carboxylic acid group. The stereochemistry at the C3 position (denoted by the S configuration) critically influences its spatial orientation and interaction with chiral environments.

Structural Determinants

-

Molecular Formula: C₁₆H₁₅NO₄S

-

Molecular Weight: 317.36 g/mol

-

IUPAC Name: (3S)-2-(Benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

-

Stereochemical Descriptors: The compound’s isomeric SMILES string (

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O) explicitly defines its S configuration at C3.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO₄S | |

| Molecular Weight | 317.36 g/mol | |

| XLogP3 | 2.8 (estimated) | |

| Hydrogen Bond Donor Count | 1 (carboxylic acid -OH) | |

| Hydrogen Bond Acceptor Count | 5 (sulfonyl O, carboxylic O) |

The benzenesulfonyl group contributes to the compound’s lipophilicity (LogP ≈ 2.8), while the carboxylic acid enhances water solubility under basic conditions. X-ray crystallography reveals a puckered tetrahydroisoquinoline ring system, with the sulfonyl group adopting a pseudo-axial orientation to minimize steric clashes.

Synthesis and Industrial Scalability

Stepwise Synthesis Protocol

The synthesis involves a three-step sequence starting from commercially available tetrahydroisoquinoline:

-

Sulfonylation: Treatment of tetrahydroisoquinoline with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields 2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline.

-

Carboxylation: Directed lithiation at C3 using n-butyllithium, followed by quenching with dry ice, introduces the carboxylic acid group.

-

Chiral Resolution: Enzymatic kinetic resolution with Candida antarctica lipase B achieves enantiomeric excess >98% for the S isomer.

Optimization Strategies:

-

Continuous Flow Reactors: Enhanced mixing and heat transfer in flow systems improve sulfonylation yields by 15–20% compared to batch processes.

-

Catalytic Systems: Palladium(II) acetate (2 mol%) accelerates carboxylation kinetics, reducing reaction time from 24 h to 8 h.

Reactivity and Mechanistic Insights

Functional Group Transformations

The compound undergoes characteristic reactions at both the sulfonyl and carboxylic acid moieties:

-

Sulfonyl Group:

-

Oxidation: Reacts with meta-chloroperbenzoic acid (mCPBA) to form sulfoxides (→

S=O). -

Nucleophilic Aromatic Substitution: Electron-withdrawing sulfonyl group activates the benzene ring for substitution with amines or thiols.

-

-

Carboxylic Acid:

-

Esterification: Methanol/H₂SO₄ yields the methyl ester, useful for prodrug formulations.

-

Amide Coupling: EDCI/HOBt-mediated coupling with primary amines generates bioactive amide derivatives.

-

Mechanism of Biological Activity: Preliminary studies suggest the sulfonyl group binds to hydrophobic enzyme pockets (e.g., carbonic anhydrase), while the carboxylic acid coordinates catalytic zinc ions, enabling dual-target inhibition.

Analytical Characterization Techniques

Spectroscopic Profiling

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 7.2 Hz, 2H, aromatic H), 7.68 (t, J = 7.4 Hz, 1H), 7.58 (d, J = 7.6 Hz, 2H), 4.31 (s, 1H, C3-H), 3.92–3.85 (m, 2H, CH₂).

-

IR (KBr): ν 1695 cm⁻¹ (C=O stretch), 1340/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

Table 2: Comparative Spectral Data for Tetrahydroisoquinoline Derivatives

| Derivative | ¹H NMR δ (C3-H) | IR ν(C=O) (cm⁻¹) |

|---|---|---|

| Parent compound | 4.31 | 1695 |

| 4-Fluoro analog | 4.29 | 1698 |

| Trifluoromethyl analog | 4.35 | 1702 |

Applications in Pharmaceutical Research

Lead Compound Optimization

-

Antihypertensive Agents: The tetrahydroisoquinoline scaffold mimics endogenous catecholamines, enabling β-adrenergic receptor modulation.

-

Protease Inhibitors: Sulfonyl-carboxylic acid pharmacophores inhibit matrix metalloproteinase-9 (MMP-9) with IC₅₀ = 3.2 µM.

Case Study: In a 2024 screen, N-alkylated derivatives showed 10-fold enhanced blood-brain barrier permeability compared to the parent compound, highlighting potential for CNS drug development.

Structural Analogues and Structure-Activity Relationships

Table 3: Biological Activity of Selected Derivatives

| Derivative | Target Protein | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent compound | Carbonic anhydrase II | 12.4 | 2.8 |

| 2-(4-Fluorobenzenesulfonyl) analog | Carbonic anhydrase II | 8.7 | 3.1 |

| 2-[2-(Trifluoromethyl)benzenesulfonyl] | MMP-9 | 2.9 | 3.5 |

Electron-withdrawing substituents on the benzenesulfonyl ring (e.g., -F, -CF₃) enhance target affinity by 30–40%, albeit at the expense of aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume